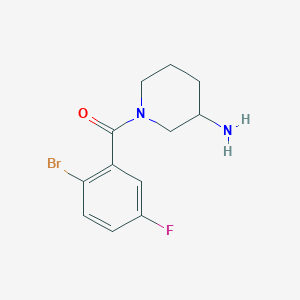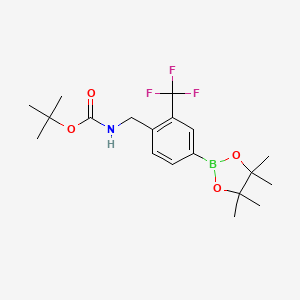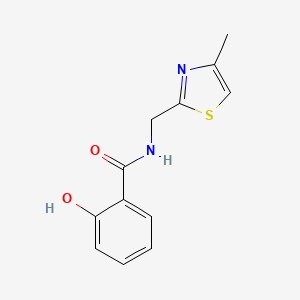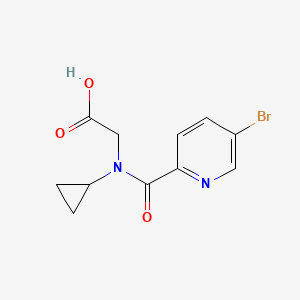
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is a chemical compound with the molecular formula C12H14BrFN2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone typically involves the reaction of 3-aminopiperidine with 2-bromo-5-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminophenyl derivative, while reduction could produce a hydroxylated piperidine compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromofluorophenyl group can enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Aminopiperidin-1-yl)(2-chloro-5-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(2-bromo-5-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone offers a unique combination of functional groups that can be exploited for specific chemical transformations and biological interactions. The presence of both bromine and fluorine atoms provides opportunities for selective modifications and enhanced reactivity .
Propriétés
Formule moléculaire |
C12H14BrFN2O |
|---|---|
Poids moléculaire |
301.15 g/mol |
Nom IUPAC |
(3-aminopiperidin-1-yl)-(2-bromo-5-fluorophenyl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c13-11-4-3-8(14)6-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 |
Clé InChI |
VTDMTURNUOAKSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B14913845.png)








![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)

